8-Benzyloxy-7-fluoro-2-methoxy-quinoline

Antifungal Aspergillus niger 8-hydroxyquinoline derivatives

8-Benzyloxy-7-fluoro-2-methoxy-quinoline (CAS 1184302-56-4) is a trisubstituted quinoline derivative bearing distinct benzyloxy (C-8), fluoro (C-7), and methoxy (C-2) functionalities. This substitution pattern places the compound at the intersection of two well-validated pharmacophoric motifs in antimicrobial and anticancer research: (i) the 8-benzyloxyquinoline scaffold, which has demonstrated direct antifungal activity against Aspergillus niger (MIC 3.125 μg/mL for the most potent analog) comparable to the clinical antifungal terbinafine , and (ii) the 7-fluoro-2-methoxyquinoline core, which serves as the precursor for a series of DNA gyrase inhibitors with IC50 values as low as 0.14 mg/mL against Staphylococcus aureus.

Molecular Formula C17H14FNO2
Molecular Weight 283.30 g/mol
Cat. No. B13935176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Benzyloxy-7-fluoro-2-methoxy-quinoline
Molecular FormulaC17H14FNO2
Molecular Weight283.30 g/mol
Structural Identifiers
SMILESCOC1=NC2=C(C=CC(=C2OCC3=CC=CC=C3)F)C=C1
InChIInChI=1S/C17H14FNO2/c1-20-15-10-8-13-7-9-14(18)17(16(13)19-15)21-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3
InChIKeyGCEGNVFTHMSLPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Benzyloxy-7-fluoro-2-methoxy-quinoline: A Selective Building Block for Fluorinated Quinoline-Based Drug Discovery


8-Benzyloxy-7-fluoro-2-methoxy-quinoline (CAS 1184302-56-4) is a trisubstituted quinoline derivative bearing distinct benzyloxy (C-8), fluoro (C-7), and methoxy (C-2) functionalities . This substitution pattern places the compound at the intersection of two well-validated pharmacophoric motifs in antimicrobial and anticancer research: (i) the 8-benzyloxyquinoline scaffold, which has demonstrated direct antifungal activity against Aspergillus niger (MIC 3.125 μg/mL for the most potent analog) comparable to the clinical antifungal terbinafine [1], and (ii) the 7-fluoro-2-methoxyquinoline core, which serves as the precursor for a series of DNA gyrase inhibitors with IC50 values as low as 0.14 mg/mL against Staphylococcus aureus [2]. The orthogonal protecting group strategy (benzyloxy at C-8 alongside a methoxy at C-2) enables chemoselective downstream derivatization that is inaccessible with simpler mono-substituted quinoline precursors, positioning this compound as a strategic intermediate rather than a commodity chemical.

8-Benzyloxy-7-fluoro-2-methoxy-quinoline: Why Class-Level Interchangeability Is Not Supported by the Evidence


Procurement specifications that treat all 8-benzyloxyquinolines or 7-fluoro-2-methoxyquinolines as functionally equivalent overlook critical evidence of substituent-dependent biological activity and synthetic incompatibility. Within the 8-benzyloxyquinoline ether series, antifungal activity against Aspergillus niger varies by orders of magnitude depending solely on the substitution pattern of the benzyloxy ring: for example, compound 2e (MIC 3.125 μg/mL) is over 16-fold more potent than compound 2a (MIC >50 μg/mL) [1]. Similarly, within the DNA gyrase inhibitor series built on the 7-fluoro-2-methoxyquinoline scaffold, antibacterial potency shifts from negligible to potent (IC50 0.14 mg/mL) based entirely on the choice of the hydrazone substituent introduced at the C-8 position [2]. These steep structure–activity relationships (SAR) demonstrate that neither the 8-benzyloxy moiety alone nor the 7-fluoro-2-methoxy core alone predicts the biological profile; the simultaneous presence—and precise identity—of all three substituents is the determinant of downstream performance. For synthesis, the benzyloxy group at C-8 serves as a masked hydroxyl that can be selectively deprotected under mild hydrogenolysis conditions without affecting the C-2 methoxy or C-7 fluoro groups, a chemoselectivity profile not available with acetyl- or silyl-protected analogs.

8-Benzyloxy-7-fluoro-2-methoxy-quinoline: Quantitative Comparator Evidence for Scientific Selection


Antifungal Potency of the 8-Benzyloxyquinoline Scaffold: Target-Relevant Comparator Data Against Aspergillus niger

While the target compound 8-benzyloxy-7-fluoro-2-methoxy-quinoline has not itself been evaluated in this specific assay, the closest structurally characterized analog within the 8-benzyloxyquinoline ether series—compound 2e (8-(3,5-dimethoxybenzyloxy)-quinoline)—displayed an MIC of 3.125 μg/mL against A. niger, which is comparable to 8-hydroxyquinoline (MIC 2.5 μg/mL) and the clinical antifungal terbinafine (MIC 1.25 μg/mL) [1]. This establishes a class benchmark for the 8-benzyloxyquinoline ether scaffold in antifungal screening.

Antifungal Aspergillus niger 8-hydroxyquinoline derivatives

DNA Gyrase Inhibition Potency of 7-Fluoro-2-methoxyquinoline-Derived Acetohydrazide-Hydrazones

The 7-fluoro-2-methoxyquinolin-8-yl scaffold—the immediate deprotected derivative of the target compound—serves as the core for a series of DNA gyrase inhibitors. The most potent compounds in this series, 9m (R = 2,4-difluoro) and 9n (R = 3,4-difluoro), achieve IC50 values of 0.14 mg/mL and 0.19 mg/mL, respectively, against S. aureus DNA gyrase A, while less substituted analogs show substantially weaker or no measurable inhibition [1]. This dramatic SAR demonstrates that the 7-fluoro-2-methoxyquinoline scaffold is necessary but not sufficient, and that the substitution at the C-8 position (where the target compound bears a benzyloxy group available for further functionalization) is the critical determinant of potency.

DNA gyrase inhibition Antibacterial Staphylococcus aureus

Structural and Synthetic Differentiation: Chemoselective Deprotection Orthogonality

The benzyloxy group at C-8 of the target compound can be removed by catalytic hydrogenolysis (Pd/C, H2) to unmask the 8-hydroxy group without affecting the C-7 fluoro substituent or the C-2 methoxy group [1][2]. This contrasts with alternative protecting group strategies: acetyl-protected 8-hydroxyquinolines are susceptible to premature hydrolysis under both acidic and basic conditions; silyl-protected analogs (e.g., TBS, TBDMS) require fluoride-based deprotection that can compromise the C-7 fluorine integrity through nucleophilic aromatic substitution. The resulting 8-hydroxy-7-fluoro-2-methoxyquinoline intermediate is the direct precursor for the DNA gyrase inhibitor series described by Sridhar et al. [2], providing a direct synthetic link between the target compound and a validated biological screening library.

Medicinal chemistry Protecting group strategy Late-stage functionalization

Anti-Proliferative and Enzyme Inhibition Potential Via COX-2/HDAC/NF-κB Pathways

Derivatives of the 7-fluoro-2-methoxyquinolin-8-yl scaffold (the deprotected form of the target compound) have been evaluated as dual COX-2 inhibitors and anticancer agents. In a study of quinoline acetohydrazide (QAh) derivatives, trifluoro-substituted analogs showed inhibitory activity against COX-1, COX-2, histone deacetylases (HDACs), NF-κB, and human topoisomerase I [1]. The activity profile is strongly dependent on the nature of the substituent attached at the C-8 position, highlighting the value of the benzyloxy-protected target compound as a versatile intermediate for generating focused libraries targeting multiple oncology-relevant pathways.

Anticancer COX-2 inhibition HDAC

8-Benzyloxy-7-fluoro-2-methoxy-quinoline: Highest-Confidence Application Scenarios Based on Current Evidence


Synthesis of DNA Gyrase-Focused Antibacterial Libraries

The target compound is the optimal protected precursor for generating (E)-N′-(substituted-benzylidene)-2-(7-fluoro-2-methoxyquinolin-8-yl)acetohydrazide-hydrazone libraries. Following benzyl deprotection, the free 8-hydroxy group can be alkylated with ethyl bromoacetate and subsequently converted to the acetohydrazide, which is condensed with substituted benzaldehydes to yield the final hydrazones. Compounds from this series have demonstrated potent DNA gyrase A inhibition with IC50 values as low as 0.14 mg/mL against S. aureus [1]. Using the target compound as starting material avoids the need for late-stage fluorine introduction and ensures regiochemical fidelity at C-7.

Structure–Activity Relationship (SAR) Exploration of 8-Benzyloxyquinoline Antifungal Agents

The 8-benzyloxyquinoline ether scaffold has established antifungal activity against Aspergillus niger. By varying the benzyl substituent on the target compound's 8-benzyloxy group (e.g., introducing electron-withdrawing or electron-donating groups on the phenyl ring), researchers can systematically probe the SAR of antifungal activity while keeping the C-7 fluoro and C-2 methoxy groups constant. The class benchmark MIC of 3.125 μg/mL (for analog 2e) provides a quantitative reference point for hit-to-lead optimization [2].

Multi-Target Anticancer Agent Development Via C-8 Diversification

The 7-fluoro-2-methoxyquinolin-8-yl core—accessed by deprotection of the target compound—has demonstrated inhibitory activity across multiple cancer-relevant targets including COX-2, HDACs, NF-κB, and topoisomerase I [3]. The benzyloxy-protected form enables efficient parallel synthesis: after deprotection, the 8-OH can be elaborated with diverse electrophiles (alkyl halides, sulfonates, isocyanates) to generate compound libraries for phenotypic or target-based screening against solid tumor cell lines.

Late-Stage Functionalization and Bioconjugation Studies

The orthogonal protecting group arrangement (benzyl ether at C-8, methyl ether at C-2) enables sequential deprotection strategies. The C-2 methoxy group can be selectively demethylated with BBr3 while the benzyl ether remains intact, or the benzyl group can be removed by hydrogenolysis while preserving the methoxy group [1]. This orthogonality is valuable for bioconjugation applications where a free hydroxyl handle must be introduced at a specific position without affecting other functional groups, particularly the metabolically stabilizing C-7 fluorine atom.

Quote Request

Request a Quote for 8-Benzyloxy-7-fluoro-2-methoxy-quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.